Phenylmethoxycyclododecane
Description
Phenylmethoxycyclododecane (CAS: 121758-10-9) is a cyclic hydrocarbon derivative comprising a 12-membered cyclododecane ring substituted with a phenylmethoxy group (-OCH₂C₆H₅). It is primarily utilized in laboratory settings and chemical manufacturing, particularly in coordination chemistry and catalysis, where its bulky structure may enhance steric effects in metal-ligand interactions .
Properties
CAS No. |
121758-10-9 |
|---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
phenylmethoxycyclododecane |
InChI |
InChI=1S/C19H30O/c1-2-4-6-11-15-19(16-12-7-5-3-1)20-17-18-13-9-8-10-14-18/h8-10,13-14,19H,1-7,11-12,15-17H2 |
InChI Key |
YLDPUVRZKGGXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₉H₂₈O
- Hazards : Classified under GHS as harmful if swallowed (H302), skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) .
- Applications : Acts as a ligand precursor in transition metal catalysis, though its specific catalytic roles remain less documented compared to other phosphine-alkene hybrids .
The following table compares phenylmethoxycyclododecane with structurally or functionally related compounds, emphasizing molecular features, hazards, and applications.
Structural and Functional Analysis :
Cyclic vs. Linear Backbones :
- This compound’s cyclic structure provides rigidity and steric bulk, advantageous for stabilizing metal complexes in catalysis .
- Linear analogs like 2-Phenyltridecane lack this conformational constraint, limiting their utility in precision catalytic systems .
Perfluorinated compounds (e.g., ammonium perfluorooctanoate) exhibit extreme hydrophobicity and environmental persistence, contrasting with this compound’s moderate polarity .
Hazard Profiles: this compound’s oral and dermal toxicity (H302, H315) aligns with trends in aromatic ethers, though it lacks the carcinogenic risks associated with perfluorinated compounds . Pentadecanal’s undefined toxicology highlights a critical data gap compared to this compound’s well-documented safety profile .
Research Findings :
- A 2021 study noted this compound’s role in synthesizing hybrid phosphine-alkene ligands, though its catalytic efficiency trails behind smaller, more flexible ligands like triphenylphosphine .
- Environmental impact assessments rank this compound as lower risk than perfluorinated compounds, which exhibit bioaccumulation and toxicity across ecosystems .
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